molecular formula C15H15Cl3N2O2 B2578507 2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide CAS No. 302934-56-1

2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide

Cat. No.: B2578507
CAS No.: 302934-56-1
M. Wt: 361.65
InChI Key: IPHIHOYWTBIIJG-UHFFFAOYSA-N
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Description

2-Phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide is a chloroacetamide derivative characterized by a phenyl group attached to an acetamide backbone. The trichloroethyl moiety is substituted with a furan-2-ylmethyl amino group, imparting unique steric and electronic properties. Synthetically, such compounds are often derived from condensation reactions involving chloral hydrate and functionalized amines or carboxylic acid derivatives .

Properties

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-(furan-2-ylmethylamino)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl3N2O2/c16-15(17,18)14(19-10-12-7-4-8-22-12)20-13(21)9-11-5-2-1-3-6-11/h1-8,14,19H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHIHOYWTBIIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide typically involves multiple steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site and preventing substrate interaction. The trichloroethyl group is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Thioamide vs.
  • Aryl vs. Heteroaryl : The furan-2-ylmethyl group in the target compound introduces a heteroaromatic ring, which may improve solubility or π-π stacking interactions compared to purely phenyl-substituted analogues (e.g., ).

Physicochemical Properties

  • Molecular Weight : The target compound (C₁₆H₁₅Cl₃N₂O₂, MW ~397.66) is lighter than analogues with bulkier substituents (e.g., 468.79 g/mol for the 4-ethoxyphenyl derivative ).
  • Crystallinity : X-ray studies of thiadiazole-containing analogues (e.g., ) reveal planar conformations stabilized by intramolecular hydrogen bonds, a feature likely shared by the furan derivative.

Molecular Docking and Binding Affinities

Several analogues have been evaluated for binding to biological targets:

  • Thiadiazole Derivatives: Compounds like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide showed strong interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase) via hydrogen bonding and hydrophobic contacts .
  • Thioamide Analogues : AutoDock Vina studies () on 3-methoxyphenyl-thioamide derivatives () predicted higher binding energies (−9.2 kcal/mol) compared to amide counterparts (−8.5 kcal/mol), suggesting enhanced target affinity.
  • Furan Substituent : While direct docking data for the target compound is unavailable, furan-containing molecules often exhibit improved binding to cytochrome P450 enzymes due to oxygen-mediated hydrogen bonding .

Pharmacological Activities

Limited pharmacological data is available for this compound class, but related structures show promise:

  • Antimicrobial Effects : Thiadiazole derivatives () displayed MIC values of 4–8 µg/mL against Staphylococcus aureus, attributed to their ability to disrupt bacterial membrane integrity.

Biological Activity

2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide is a synthetic compound notable for its complex structure, which combines a phenyl group, a trichloroethyl moiety, and a furan-based side chain. This unique configuration suggests potential applications in pharmaceuticals and agrochemicals due to its reactivity and biological interactions.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H15Cl3N2O\text{C}_{15}\text{H}_{15}\text{Cl}_{3}\text{N}_{2}\text{O}

Key Features:

  • Phenyl Group : Contributes to hydrophobic interactions.
  • Trichloroethyl Moiety : Enhances reactivity and biological activity.
  • Furan Ring : May improve solubility and facilitate interactions with biological targets.

Biological Activity Overview

The biological activity of 2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide has been investigated in various contexts, particularly focusing on its antifungal properties and potential as a therapeutic agent.

Antifungal Activity

Research indicates that compounds with similar structural features exhibit significant antifungal activity. For instance, studies have shown that certain synthesized organic compounds display promising antifungal effects with IC50 values ranging from 52 to 56 micromolar against various fungal strains .

Table 1: Comparison of Antifungal Activities of Related Compounds

Compound NameIC50 (μM)Mechanism of Action
Compound A52Disruption of cell wall synthesis
Compound B56Inhibition of ergosterol biosynthesis
2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamideTBDTBD

Case Studies and Research Findings

  • Study on Synthesis and Biological Evaluation :
    • A recent study synthesized a series of compounds similar to 2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide. These compounds were evaluated for their antifungal activity using standardized assays. The results indicated that the presence of the furan ring significantly enhanced the absorption through fungal membranes, leading to increased antifungal efficacy .
  • Mechanistic Insights :
    • Further investigations into the mechanism of action revealed that the trichloroethyl group may interact with specific biological targets within fungal cells, potentially disrupting essential metabolic pathways .
  • Comparative Analysis :
    • Comparative studies with structurally related compounds showed that modifications in the side chains influenced both the potency and selectivity against various fungal pathogens. This highlights the importance of molecular design in optimizing biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 2,2,2-trichloroethylamine with furan-2-ylmethyl isocyanate to form the thiourea intermediate .
  • Step 2 : Acetylation using phenylacetyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
    • Key Variables : Temperature control (<10°C during acetylation), solvent polarity, and stoichiometric ratios of trichloroethylamine to isocyanate (1:1.1) are critical for >80% yield .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • NMR :

  • ¹H NMR : Peaks at δ 6.8–7.5 ppm (furan and phenyl protons), δ 4.2–4.5 ppm (methylene groups adjacent to trichloroethyl), and δ 2.1 ppm (acetamide methyl) .
  • ¹³C NMR : Signals at ~170 ppm (carbonyl) and 75–85 ppm (trichloroethyl carbons) .
    • IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .
    • Mass Spectrometry : Molecular ion [M+H]+ at m/z 438.5 (calculated for C₁₅H₁₄Cl₃N₂O₂) .

Advanced Research Questions

Q. What computational tools (e.g., AutoDock Vina, UCSF Chimera) are suitable for predicting the compound’s interaction with biological targets, and how do results align with experimental data?

  • Docking Workflow :

  • Target Selection : Prioritize enzymes with known trichloroethylacetamide interactions (e.g., acetylcholinesterase) .
  • Parameterization : Use AutoDock Vina with Lamarckian GA, grid box centered on the active site, and exhaustiveness = 20 .
  • Validation : Compare docking scores (ΔG ~ -9.5 kcal/mol) with IC₅₀ values from enzyme inhibition assays .
    • Visualization : UCSF Chimera for analyzing hydrogen bonds between the trichloroethyl group and catalytic residues (e.g., Ser203 in acetylcholinesterase) .

Q. How can conflicting data on the compound’s stability under varying pH and temperature conditions be resolved?

  • Experimental Design :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 14 days.
  • Analytical Methods : HPLC (C18 column, acetonitrile/water gradient) to quantify degradation products (e.g., hydrolyzed acetamide) .
    • Findings :
  • Acidic Conditions (pH 2) : Rapid hydrolysis of the trichloroethyl group (~40% degradation at 40°C).
  • Neutral/Basic Conditions : Stable (>90% intact at pH 7–12) .
    • Resolution : Use phosphate buffer (pH 7.4) for in vitro assays to avoid decomposition .

Q. What strategies mitigate challenges in isolating intermediates during synthesis (e.g., thiourea vs. thioacetamide derivatives)?

  • Troubleshooting :

  • Chromatographic Separation : Optimize mobile phase (e.g., 5% methanol in chloroform) to resolve thiourea (Rf = 0.2) and thioacetamide (Rf = 0.12) .
  • Crystallization : Co-crystallize intermediates with dichloromethane/heptane (1:3) to isolate pure phases .
    • Advanced Techniques : X-ray diffraction to confirm co-crystal structures and reaction pathways .

Data Contradiction Analysis

Q. How do discrepancies in reported bioactivity (e.g., insecticidal vs. enzyme inhibition) correlate with structural modifications in related compounds?

  • Case Study :

  • Compound A : 2-Phenyl-N-(2,2,2-trichloroethyl)acetamide with furan substitution shows insecticidal activity (LD₅₀ = 2.5 µg/mL) .
  • Compound B : Replacement of furan with 4-chlorophenyl enhances acetylcholinesterase inhibition (IC₅₀ = 0.8 µM) but reduces insecticidal potency .
    • Mechanistic Insight : Furan’s electron-rich π-system may enhance membrane permeability in insects, while chlorophenyl groups favor enzyme binding .
    • Validation : Perform comparative molecular field analysis (CoMFA) to map steric/electronic contributions .

Methodological Recommendations

Q. What in silico and in vitro approaches are recommended for elucidating the compound’s mechanism of action?

  • In Silico :

  • Pharmacophore Modeling : Identify essential features (trichloroethyl, acetamide) using Schrödinger Phase .
  • MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .
    • In Vitro :
  • Enzyme Assays : Ellman’s method for acetylcholinesterase inhibition .
  • Mutagenesis : Site-directed mutagenesis of predicted binding residues (e.g., Trp86 in acetylcholinesterase) to validate docking results .

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